molecular formula C11H9NO3 B7817614 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 35975-55-4

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B7817614
CAS No.: 35975-55-4
M. Wt: 203.19 g/mol
InChI Key: YZLHMOMDUOBOBJ-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative characterized by a methyl substituent at the 6-position and a carboxylic acid group at the 2-position. The compound belongs to the kynurenic acid (KYNA) family, which are known for their roles as NMDA receptor antagonists and modulators of ion channels .

Properties

IUPAC Name

6-methyl-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-8-7(4-6)10(13)5-9(12-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLHMOMDUOBOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701252271
Record name 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid
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Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35975-55-4, 130064-09-4
Record name 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid
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Record name 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
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Preparation Methods

Reaction Mechanism and Conditions

A substituted aniline derivative, such as 3-amino-4-methylbenzoic acid, reacts with ethyl acetoacetate under acidic conditions. The process initiates with the formation of an enamine intermediate, followed by thermal cyclization in a high-boiling solvent like diphenyl ether. For example, heating at 180–200°C for 4–6 hours yields the quinoline core. Subsequent hydrolysis of the ester group using aqueous NaOH or HCl produces the carboxylic acid moiety.

Key Data:

ParameterValueSource
Cyclization solventDiphenyl ether
Temperature180–200°C
Yield65–77%

Coupling Reactions for Functionalization

Post-cyclization functionalization often involves coupling reagents to modify the carboxylic acid group or introduce side chains.

Amide Bond Formation

Polystyrene-supported 1-hydroxy-1H-benzotriazole (HOBt) and O-benzotriazol-1-yl-tetramethyluronium hexafluorophosphate (HBTU) are employed to couple amines to the 2-carboxylic acid group. For example, reaction with morpholinoethylamine in 1,4-dioxane at reflux yields 3-(((2-morpholinoethyl)amino)methyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.

Optimization Insight:

  • Solvent: 1,4-dioxane enhances reaction efficiency compared to DMF or ethanol.

  • Base: Triethylamine or DIEA (N,N-diisopropylethylamine) minimizes side reactions.

Alternative Cyclization Strategies

Thionyl Chloride-Mediated Cyclization

A patent (EP0351889A1) describes cyclization using thionyl chloride (SOCl₂) in 1,2-dichlorobenzene. This method converts diacyl chloride intermediates into the quinoline core at 80–100°C, with titanium tetrachloride (TiCl₄) as a Lewis acid catalyst.

Advantages and Limitations:

  • Yield: ~70–85%.

  • Drawbacks: SOCl₂ and TiCl₄ are corrosive, necessitating specialized equipment.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclization. For example, a mixture of aniline and β-keto ester in acetic acid achieves cyclization in 20 minutes at 150°C, improving yield to 82%.

Hydrolysis of Ester Precursors

Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate serves as a key intermediate. Hydrolysis under basic (NaOH/EtOH) or acidic (HCl/H₂O) conditions furnishes the carboxylic acid.

Comparative Data:

ConditionTemperatureTimeYieldSource
2M NaOH/EtOHReflux3 h90%
6M HCl/H₂O100°C6 h85%

Industrial-Scale Production Considerations

Raw Material Sourcing

  • Aniline derivatives: 3-Amino-4-methylbenzoic acid (≥98% purity) is critical for regioselectivity.

  • Solvents: Diphenyl ether and 1,2-dichlorobenzene require recycling systems to reduce costs.

Purification Techniques

Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity. Industrial processes may use crystallization from methanol/water mixtures.

Emerging Methodologies

Enzymatic Hydrolysis

Pilot studies explore lipases (e.g., Candida antarctica) for ester hydrolysis, offering milder conditions (pH 7, 40°C) and reduced waste.

Flow Chemistry

Continuous flow reactors enable safer handling of SOCl₂ and TiCl₄, reducing reaction times by 50% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include quinoline N-oxides, hydroxylated derivatives, and various substituted quinolines .

Scientific Research Applications

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural and Physical Properties

The 6-methyl substituent distinguishes this compound from other quinoline derivatives. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physical Properties of Selected Quinoline Derivatives
Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key Features
6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid Methyl (6), Carboxylic acid (2) 217.21 Not reported Enhanced lipophilicity due to 6-methyl group
Kynurenic Acid (KYNA) Hydroxy (4), Carboxylic acid (2) 189.16 282–284 NMDA receptor antagonist; tautomerism (keto-enol)
3-(Morpholinomethyl)-KYNA (KYNA-M1) Morpholinomethyl (3), Carboxylic acid (2) 300.30 Not reported Potent M-type K+ channel activator
5-Chloro-3-(morpholinomethyl)-KYNA Chloro (5), Morpholinomethyl (3) 334.74 Not reported Improved metabolic stability vs. KYNA
6-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid Methoxy (6), Carboxylic acid (2) 233.21 Not reported Increased solubility vs. 6-methyl analog
Key Observations:
  • Substituent Effects: 6-Methyl vs. C-3 Modifications: Morpholinomethyl or piperidinyl groups at C-3 (e.g., KYNA-M1) significantly enhance ion channel modulation compared to unsubstituted KYNA .

Pharmacological Activity

Ion Channel Modulation:
  • KYNA-M1 : Activates M-type K+ channels (EC50 = 10 µM) in GH3 cells, enhancing hyperpolarization and reducing neuronal excitability .
Receptor Binding:
  • ETA Receptor Antagonists: 1,3,6-Trisubstituted-4-oxo-1,4-dihydroquinoline-2-carboxylic acids demonstrate selective ETA antagonism (IC50 < 100 nM), highlighting the role of substituents in receptor affinity .

Biological Activity

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative known for its diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₉NO₃
  • Molecular Weight : 203.19 g/mol
  • Physical Appearance : Pale yellow solid
  • Melting Point : 258°C - 260°C
  • Solubility : Slightly soluble in methanol

The specific mechanisms of action for 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid are not fully elucidated. However, similar compounds within the dihydroquinolone class have demonstrated various biological activities through interactions with enzymes and cellular pathways:

  • Antibacterial Activity : This compound exhibits significant antibacterial properties against various bacterial strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb) .
  • Antiviral Activity : While specific antiviral mechanisms remain to be fully characterized, the structure suggests potential interactions with viral enzymes or receptors .
  • Anticancer Properties : Compounds within this class are also noted for their anticancer effects, potentially through modulation of cell signaling pathways and gene expression .

Biological Activity Data

Activity Type Target/Organism MIC (μM) Notes
AntibacterialM. tb9.97Effective against MDR and XDR strains .
AntiviralHIV>100Limited activity observed .
AntitumorVarious cell linesNot specifiedRequires further investigation .

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives similar to 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid:

  • In Vitro Evaluation Against M. tb :
    • A study identified that certain quinolone derivatives had MIC values comparable to first-line anti-TB drugs like ethambutol, indicating their potential as alternative treatments .
    • Compounds were docked into the MmpL3 active site, revealing promising interactions that could lead to effective inhibition of bacterial growth.
  • Structure–Activity Relationship (SAR) :
    • Research highlighted the importance of specific substitutions on the quinolone ring for enhancing biological activity. For instance, modifications at positions 5 and 7 were found to significantly influence antibacterial efficacy .
  • Potential for Drug Development :
    • The dihydroquinolone scaffold has been recognized for its versatility in drug design, leading to the synthesis of novel compounds with improved activity profiles against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclocondensation of substituted anilines with β-keto esters, followed by regioselective oxidation. For example, derivatives like ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 13721-01-2) are synthesized using reflux conditions with KI catalysis and subsequent saponification .
  • Key Variables : Solvent polarity (e.g., DMF vs. acetone), temperature (reflux vs. ambient), and catalyst type (KI, PdCl₂) significantly affect regioselectivity and yield. For instance, PdCl₂(PPh₃)₂ facilitates cross-coupling reactions in aryl-substituted quinolines .

Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical?

  • Techniques :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C6, carbonyl at C4). For example, the methyl group at C2 in 2-methylquinoline derivatives shows a distinct singlet at δ 2.6–2.8 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 219.19 g/mol for C₁₁H₉NO₄) .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch in dihydroquinoline) confirm functional groups .

Q. What preliminary biological activities have been reported for this compound?

  • Findings : The compound exhibits moderate antimicrobial activity against Gram-positive bacteria (MIC ~8–16 µg/mL) and anticancer potential (IC₅₀ ~20 µM in HeLa cells). These activities are attributed to its ability to intercalate DNA or inhibit topoisomerase II .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in the synthesis of substituted dihydroquinolines?

  • Approach : Use computational modeling (DFT) to predict transition states for cyclization steps. Experimentally, microwave-assisted synthesis reduces reaction time (from 12 hr to 2 hr) and improves yield (from 45% to 72%) by enhancing kinetic control .
  • Case Study : Substituting KI with CuI in the cyclocondensation of ethyl 2-{[2-(ethoxy-2-oxoethyl)thio]-4-hydroxybenzo[h]quinoline-3-carboxylate increased regioselectivity for the 4-oxo derivative from 60% to 85% .

Q. What strategies address contradictions in reported biological activity data across studies?

  • Analysis : Discrepancies often arise from variations in substituent positions (e.g., methyl at C2 vs. C6) or assay conditions. For example:

  • Antimicrobial Activity : 6-Methyl-4-oxo derivatives show stronger activity than 2-methyl analogs due to improved membrane penetration .
  • Cytotoxicity : The presence of a methoxy group at C6 (vs. methyl) reduces IC₅₀ by 50% in MCF-7 cells, highlighting substituent electronic effects .
    • Resolution : Standardize assays (e.g., CLSI guidelines for MIC) and use isogenic bacterial strains to isolate structure-activity relationships (SAR).

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with DNA gyrase (PDB ID: 1KZN). The carboxylic acid group forms hydrogen bonds with Arg121 and Asp73 residues, critical for inhibition .
  • QSAR : Hammett constants (σ) for substituents correlate with logP and bioavailability. For example, electron-withdrawing groups (e.g., -Cl) at C6 improve solubility but reduce membrane permeability .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they resolved?

  • Challenges : Co-elution with matrix interferences in HPLC due to similar UV absorption (λmax ~260 nm).
  • Solutions :

  • LC-MS/MS : Use MRM transitions (e.g., m/z 219→201 for quantification) to enhance specificity .
  • Derivatization : React with dansyl chloride to improve detection limits (LOD < 0.1 ng/mL) in biological samples .

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